molecular formula C24H24N2O5S B13360526 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13360526
M. Wt: 452.5 g/mol
InChI Key: TZEAZSNXTCDPCD-UHFFFAOYSA-N
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Description

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of structural motifs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves multiple steps. The initial step typically includes the formation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety through the alkylation of a phenolic hydroxyl group, followed by azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent due to its unique structural features.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application, such as its potential therapeutic effects or its role in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate lies in its specific combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

[2-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-15-11-19(20(27)14-30-24(28)18-7-6-10-25-23(18)32-3)16(2)26(15)12-17-13-29-21-8-4-5-9-22(21)31-17/h4-11,17H,12-14H2,1-3H3

InChI Key

TZEAZSNXTCDPCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2COC3=CC=CC=C3O2)C)C(=O)COC(=O)C4=C(N=CC=C4)SC

Origin of Product

United States

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